Alacepril (1-[(S)-3-acetylthio-2-methylpropanoyl]-L-prolyl-L-phenylalanine) is a scientifically significant compound classified as an angiotensin-converting enzyme (ACE) inhibitor. [, ] Its primary role in scientific research lies in its ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [, ] By inhibiting ACE, Alacepril effectively blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This mechanism has led to its extensive use in animal models to investigate hypertension, cardiovascular diseases, and renal injury. [, , , , ]
Synthesis Analysis
The synthesis of Alacepril involves a multi-step process. A key intermediate, [prolyl-U-¹⁴C]DU-1163, is synthesized from L-[U-¹⁴C]proline and N-(S-3-acetylthio-2-methylpropanoyloxy)succinimide. [] This intermediate is then reacted with L-phenylalanine via a mixed anhydride condensation reaction to yield [prolyl-U-¹⁴C]Alacepril. [] The overall yield of this synthesis pathway ranges from 32.7% to 38.0%. []
Chemical Reactions Analysis
Alacepril undergoes several key chemical reactions. In vivo, it is rapidly deacetylated to desacetyl-alacepril (DU-1227), which is further metabolized to the active ACE inhibitor, captopril. [, ] This conversion occurs primarily in the liver, kidney, and intestine. [] Both DU-1227 and captopril can form mixed disulfides with endogenous thiols like cysteine and glutathione. []
RAAS Inhibition: Alacepril, through its active metabolite captopril, competitively binds to and inhibits ACE. [] This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure. []
Sympathetic Nervous System Modulation: Alacepril demonstrates a peripheral sympatho-inhibitory effect, attenuating the release of norepinephrine, a neurotransmitter involved in vasoconstriction. [, , ]
Antioxidant Activity: Alacepril metabolites, specifically desacetylalacepril and captopril, exhibit free radical scavenging properties. [] This antioxidant activity may contribute to its protective effects against oxidative stress-related tissue damage. [, ]
Applications
Hypertension: Alacepril effectively reduces blood pressure in various hypertensive models, including renal, spontaneous, and deoxycorticosterone acetate-salt induced hypertension. [, , , , , ]
Cardiovascular Diseases: Alacepril has shown beneficial effects in models of heart failure, aortic regurgitation, and myocardial fibrosis. [, , , , ] It improves cardiac function, reduces ventricular remodeling, and potentially mitigates the risk of sudden cardiac death. [, , , ]
Renal Injury: Alacepril demonstrates protective effects against renal injury induced by hypertension, high-cholesterol diets, and diabetic nephropathy. [, , , ] It reduces proteinuria, improves renal function, and attenuates renal structural damage. [, , , ]
Atherosclerosis: Alacepril suppresses the development of atherosclerosis in animal models, independent of serum lipid levels. [, ] It reduces atheromatous plaque formation and arterial wall hypertrophy. [, ]
Cerebral Vasospasm: Alacepril shows promise in preventing cerebral vasospasm following subarachnoid hemorrhage, potentially due to its protective effects on endothelium-dependent relaxation. []
Related Compounds
Captopril
Compound Description: Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used as an antihypertensive agent. It acts by competitively binding to and inhibiting ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, Captopril also affects the kallikrein-kinin system by inhibiting kininase II, leading to increased levels of bradykinin, which contributes to its vasodilatory and antihypertensive effects. [, , , , , , , , , , , , , , , , ]
Relevance: Captopril is a key metabolite of Alacepril and is responsible for a significant portion of Alacepril's pharmacological activity. [, , ] Following oral administration, Alacepril is rapidly metabolized to Captopril, which then exerts its ACE inhibitory effects. [] Studies have compared the pharmacokinetics and pharmacodynamics of Alacepril and Captopril, demonstrating that while Captopril might have a faster onset of action, Alacepril exhibits a longer duration of action due to its different metabolic pathway. [, , , , , , ]
Desacetylalacepril (DU-1227)
Compound Description: Desacetylalacepril (DU-1227) is a primary metabolite of Alacepril, formed by the deacetylation of the parent compound. While DU-1227 exhibits limited direct ACE inhibitory activity in vitro, it undergoes further metabolism to Captopril, the active ACE inhibitor. [, ] Studies have shown that DU-1227 possesses a sympatho-inhibitory effect, attenuating the increase in perfusion pressure and norepinephrine overflow induced by sympathetic nerve stimulation. This effect, attributed to DU-1227 itself and not its conversion to Captopril, suggests a possible independent role in Alacepril's antihypertensive mechanism. []
Relevance: Desacetylalacepril is a crucial intermediate in the metabolic pathway of Alacepril to Captopril. [, , ] The presence of DU-1227 in plasma after Alacepril administration highlights its role in the prolonged duration of action observed with Alacepril compared to Captopril. [, , ] Furthermore, the independent sympatho-inhibitory effects of DU-1227 suggest that Alacepril's mechanism of action might involve a multifaceted approach beyond solely ACE inhibition. []
L-Phenylalanine
Compound Description: L-Phenylalanine is an essential amino acid and a fundamental building block for protein synthesis. It is also a precursor for various biologically important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. []
Relevance: L-Phenylalanine is a direct precursor in the synthesis of Alacepril. []
L-Proline
Compound Description: L-Proline is a non-essential amino acid playing a critical role in protein structure and function. Its unique cyclic structure influences protein folding and stability, particularly in collagen, the most abundant protein in mammals. []
Relevance: L-Proline serves as a direct precursor in the synthesis of Alacepril. []
Enalapril
Compound Description: Enalapril, another ACE inhibitor, is commonly used to treat hypertension. Like Alacepril, it is a prodrug that requires activation in the liver to exert its pharmacological effects. [, , ]
Relevance: Enalapril serves as a point of comparison to Alacepril in several studies investigating the effects of ACE inhibitors on various physiological parameters. These include examining the impact on atherosclerotic lesion development, endothelial inflammatory response, and reactive oxygen species generation. Notably, Alacepril demonstrates a more pronounced inhibitory effect on endothelial inflammation and oxygen radical production compared to Enalapril, despite both being ACE inhibitors. [, , ]
Lisonopril
Compound Description: Lisonopril is a long-acting ACE inhibitor commonly used in the management of hypertension and heart failure. Unlike Alacepril and Captopril, which contain a sulfhydryl group, Lisonopril lacks this chemical moiety. This structural difference translates to variations in their pharmacological profiles. [, ]
Relevance: Lisonopril is included in several studies to contrast its effects with Alacepril, particularly regarding their antioxidant properties and influence on oxidative stress markers. Research suggests that while both drugs are ACE inhibitors, Alacepril exhibits a more robust antioxidant effect than Lisonopril. This difference is attributed to the presence of the sulfhydryl group in Alacepril and its metabolites, highlighting the potential contribution of this chemical feature to the overall therapeutic benefits of Alacepril. [, ]
Temocapril
Compound Description: Temocapril is another long-acting ACE inhibitor used as an antihypertensive agent. Like Alacepril, it is a prodrug requiring metabolic conversion to its active form. [, ]
Relevance: Temocapril is often included in comparative studies with Alacepril to evaluate their efficacy in managing hypertension and heart failure. [, ] One study specifically examined the effects of different ACE inhibitors, including Alacepril and Temocapril, on left atrial pressure in dogs with mitral regurgitation. [] The study demonstrated that while both drugs effectively reduced left ventricular afterload, the impact on left atrial pressure was minimal, suggesting that ACE inhibitors might not be the primary choice for lowering left atrial pressure in this specific condition. []
Rentiapril
Compound Description: Rentiapril is a long-acting ACE inhibitor. Like Alacepril, it is a prodrug that is metabolized to an active metabolite. []
Alacepril-Cysteine Conjugate
Compound Description: Alacepril-Cysteine Conjugate is formed through the reaction of Alacepril's active metabolite, Captopril, with cysteine, a naturally occurring amino acid. This conjugation is a common metabolic pathway for drugs containing thiol groups, like Captopril. []
Relevance: The Alacepril-cysteine conjugate, alongside Captopril and Captopril disulfide, has been identified in urine as a metabolite of Alacepril. [] This finding indicates that conjugation with cysteine is part of the metabolic pathway of Alacepril. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo. AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 AK-1 (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. AK-1 (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of AK-1 (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease. AK-1 is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.
Ajulemic acid has been used in trials studying the treatment of Cystic Fibrosis, Dermatomyositis, and Diffuse Cutaneous Systemic Sclerosis. Ajulemic acid is a natural product found in Cannabis sativa with data available.
Brain-permeable SIRT2 (sirtuin 2) inhibitor. AK-7, also known as CS-3223 and GL-8955, is a SITR2 inhibitor that decreases brain atrophy and improves motor function in Huntington's disease models.
AK963, also known as 40708899, is a potent PAK1 (p21-activated kinase 1) inhibitor, which suppresses the proliferation of human gastric cancer cells significantly by downregulation of PAK1-NFκB-CyclinB1 pathway.